molecular formula C10H8ClN3O B1384492 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 1258640-22-0

2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B1384492
CAS No.: 1258640-22-0
M. Wt: 221.64 g/mol
InChI Key: ZKHMGYNSHSXSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one (Molecular Formula: C11H10ClN3O) is a high-purity chemical compound offered as a key intermediate for advanced medicinal chemistry and drug discovery research. This dihydropyrimidinone (DHPM) derivative is built on a privileged scaffold recognized for its diverse therapeutic and pharmacological properties . Compounds within this class have been extensively investigated and demonstrate a wide spectrum of biological activities, making them valuable templates in the development of novel therapeutic agents . Research into structurally related dihydropyrimidinones has identified potent inhibitors of viral replication. Specifically, such compounds have shown activity against the Human Immunodeficiency Virus (HIV) by inhibiting the viral reverse transcriptase (RT), a critical enzyme in the viral life cycle . Some optimized DHPM derivatives have exhibited cellular potency comparable to established clinical drugs and have demonstrated efficacy against drug-resistant strains of HIV, highlighting the significant research value of this chemical series as a non-nucleoside reverse transcriptase inhibitor (NNRTI) . Beyond antiviral applications, the dihydropyrimidinone core is a structure of high interest in other research areas, including the exploration of antimicrobial and anti-inflammatory agents . This compound is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for use in human or veterinary diagnosis or therapy.

Properties

IUPAC Name

2-(2-chloropyridin-4-yl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-6-4-9(15)14-10(13-6)7-2-3-12-8(11)5-7/h2-5H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHMGYNSHSXSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301211184
Record name 4(3H)-Pyrimidinone, 2-(2-chloro-4-pyridinyl)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258640-22-0
Record name 4(3H)-Pyrimidinone, 2-(2-chloro-4-pyridinyl)-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258640-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Pyrimidinone, 2-(2-chloro-4-pyridinyl)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure Overview

  • Step 1: Preparation of α-bromoketones
    α-Bromoketones are synthesized as intermediates that react with thioamides or urea derivatives to form thiazole or dihydropyrimidinone scaffolds.

  • Step 2: Microfluidic Reaction
    Solutions of thioamide and α-bromoketone in DMF are pumped into a microreactor heated to approximately 150 °C for a short residence time (~3.75 min), generating ketothiazole intermediates.

  • Step 3: Biginelli Reaction in Flow
    The intermediate stream is combined with a solution of the aldehyde (e.g., 2-chloropyridine-4-carboxaldehyde) and urea, then passed through a second microreactor heated to around 200 °C to form the DHPM derivative.

  • Step 4: Isolation and Purification
    The product is collected, purified by silica gel chromatography, and characterized.

Yields and Reaction Times

  • Yields for similar DHPM derivatives range between 39–48% using this continuous flow method.

  • The entire multistep synthesis sequence can be completed in under one hour, demonstrating high efficiency.

Batch Synthesis Alternative

For substrates incompatible with flow conditions (e.g., electron-poor α-bromoketones), a one-pot batch synthesis can be employed using optimized conditions derived from flow chemistry studies.

  • The batch procedure involves mixing the thioamide, α-bromoketone, aldehyde, and urea in DMF with heating under controlled temperature and time to afford the DHPM product.

  • Yields in batch mode are generally comparable to flow synthesis.

Crystallization and Polymorph Control

Post-synthesis, the compound can be crystallized to obtain specific polymorphic forms, which is crucial for pharmaceutical applications. Techniques include:

  • Seeding with crystals of the desired polymorph to promote selective crystallization.

  • Isolation by filtration, centrifugation, or decanting.

  • Washing with solvents such as the crystallization solvent, water, or mixtures thereof to purify the crystalline form.

Summary Table of Preparation Parameters

Parameter Continuous Flow Microfluidic Synthesis Batch Synthesis (One-Pot)
Starting materials Thioamide, α-bromoketone, 2-chloropyridine-4-carboxaldehyde, urea Same as flow, but combined in a single vessel
Solvent DMF DMF
Temperature 150 °C (step 1), 200 °C (step 2) Optimized heating, typically 150–200 °C
Reaction time ~3.75 min (step 1), flow through reactor (step 2) Several hours depending on scale
Yield 39–48% (varies with substrate) Comparable to flow yields
Purification Silica gel chromatography Silica gel chromatography
Advantages Rapid, scalable, high reproducibility Flexible for electron-poor substrates

Research Findings and Optimization

  • The continuous flow method allows rapid synthesis and screening of DHPM analogues, facilitating structure-activity relationship studies.

  • Optimization of α-bromoketone substituents impacts yield and biological activity; electron-poor substituents may require batch synthesis.

  • The method has been successfully applied to generate libraries of DHPMs with antiviral activity, demonstrating the synthetic route's utility for drug discovery.

Chemical Reactions Analysis

2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

Cancer Treatment

One of the primary applications of this compound is as an inhibitor of BCL6 , a transcriptional repressor involved in the regulation of several genes implicated in cancer, particularly B-cell lymphomas. BCL6 plays a crucial role in the proliferation and survival of malignant B cells, making it a significant target for therapeutic intervention.

Case Studies

Research has demonstrated that compounds similar to 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one can effectively inhibit BCL6 activity in vitro and in vivo. For instance, studies have shown that these inhibitors can induce apoptosis in B-cell lymphoma cells, leading to reduced tumor growth in animal models .

Antiviral Activity

Emerging studies suggest that this compound may also possess antiviral properties . Specifically, it has been investigated for its efficacy against viral infections where BCL6 is implicated in the virus's life cycle. The ability to inhibit viral replication while simultaneously targeting cancer pathways presents a dual therapeutic approach .

Neuroprotective Effects

Recent research indicates potential neuroprotective effects of dihydropyrimidinones, including our compound of interest. These effects are attributed to the modulation of neuroinflammatory pathways and oxidative stress responses, which are critical in neurodegenerative diseases .

Research Findings

In preclinical models, compounds with similar structures have shown promise in reducing neuroinflammation and protecting neuronal cells from apoptosis induced by toxic agents . This suggests that this compound could be further explored for treating conditions like Alzheimer's disease.

Pharmaceutical Formulations

The compound is also being evaluated for its potential incorporation into pharmaceutical formulations aimed at targeted drug delivery systems. Its structural properties allow for modifications that can enhance solubility and bioavailability, which are critical factors in drug design.

Data Table: Summary of Applications

Application AreaMechanism/ActionReference
Cancer TreatmentInhibits BCL6 activity; induces apoptosis
Antiviral ActivityInhibits viral replication
Neuroprotective EffectsModulates neuroinflammation; protects neuronal cells
Pharmaceutical FormulationsEnhances solubility and bioavailability

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors involved in key biological pathways, modulating their activity.

    Pathways Involved: It affects pathways related to inflammation, cell signaling, and neurotransmission, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Polarity: Hydroxyl (C₁₀H₈ClN₃O) and dihydrochloride salt (C₆H₁₁Cl₂N₃O) derivatives exhibit higher aqueous solubility, critical for intravenous formulations .
  • Electronic Effects : Fluorine (C₁₁H₁₁FN₄O) and chlorine (C₁₂H₁₂ClN₃O) substituents modulate electron density, affecting binding to biological targets like kinases or G-protein-coupled receptors .

Biological Activity

The compound 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a member of the pyrimidine family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Information

  • IUPAC Name : this compound
  • Chemical Formula : C10_{10}H9_{9}ClN2_{2}O
  • Molecular Weight : 220.65 g/mol
  • CAS Number : Not specified in available literature.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets:

  • Antitumor Activity : Research indicates that derivatives of chloropyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound has shown potential in inhibiting telomerase activity, which is crucial for cancer cell immortality .
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound may possess anti-inflammatory properties as well .
  • Antimicrobial Activity : The compound's structural similarities to other pyrimidine derivatives suggest potential efficacy against gram-positive bacteria and mycobacterial strains .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Pyrimidine DerivativesA series of synthesized pyrimidine derivatives were evaluated for their cytotoxic profiles against cancer cell lines. The study found that certain derivatives exhibited submicromolar activity against gastric cancer cells, indicating promising antitumor properties .
Anti-inflammatory Activity AssessmentCompounds similar to this compound were tested for their ability to reduce inflammatory markers in macrophages activated by LPS. Results indicated significant reductions in nitric oxide and reactive oxygen species production .
Antimicrobial Efficacy StudyIn vitro studies showed that chloropyridine derivatives had notable antibacterial effects against specific strains, outperforming some clinically used antibiotics in efficacy .

Potential Therapeutic Uses

  • Cancer Treatment : Given its antiproliferative properties, this compound may be developed as a candidate for cancer therapies targeting specific malignancies.
  • Inflammatory Disorders : Its potential to modulate inflammatory pathways suggests applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
  • Infectious Diseases : With demonstrated antimicrobial activity, it could serve as a lead compound in developing new antibiotics.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-(2-chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one?

The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent reaction involving urea/thiourea, a β-ketoester, and an aldehyde. Key variables include:

  • Catalyst selection : Acidic catalysts (e.g., HCl, p-TSA) or Lewis acids (e.g., FeCl₃) to enhance cyclocondensation efficiency .
  • Solvent optimization : Ethanol or acetic acid for better solubility and reaction homogeneity.
  • Temperature control : Reflux conditions (70–100°C) to accelerate the reaction while minimizing side products .
    Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture).

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : Use ¹H/¹³C NMR and DEPT-135 to confirm regiochemistry and detect tautomeric forms (common in dihydropyrimidinones). For example, the 2-chloropyridinyl group shows distinct aromatic proton splitting patterns in δ 7.5–8.5 ppm .
  • HPLC-MS : Confirm molecular weight (theoretical MW: 237.67 g/mol) and purity (>95% by area normalization).
  • X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism using SHELXL for refinement .

Q. How should researchers handle stability and storage of this compound?

  • Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks). Chloropyridinyl groups may hydrolyze under acidic/basic conditions; monitor via periodic HPLC .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light due to potential photodegradation of the dihydropyrimidinone core .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound’s biological activity?

  • Derivatization : Synthesize analogs by modifying the chloropyridinyl group (e.g., replacing Cl with F, Br) or the dihydropyrimidinone methyl group.
  • In vitro assays : Test anti-inflammatory activity (e.g., COX-2 inhibition) or antimicrobial potency (MIC assays) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity toward targets like LOXL2, leveraging structural similarities to known inhibitors .

Q. What strategies resolve contradictions between experimental data and computational predictions (e.g., NMR shifts vs. DFT calculations)?

  • Cross-validation : Compare experimental NMR with DFT-optimized structures (Gaussian 09, B3LYP/6-31G* basis set). Discrepancies may arise from solvent effects or dynamic tautomerism.
  • Advanced crystallography : Use high-resolution X-ray data refined via SHELXL to validate bond lengths/angles .
  • Dynamic NMR : Probe tautomeric equilibria by variable-temperature NMR in DMSO-d₆ .

Q. How can researchers identify and validate molecular targets for this compound?

  • Competitive binding assays : Use fluorescence polarization or SPR to screen against kinase/oxidase libraries.
  • CRISPR-Cas9 knockout : Identify genes whose deletion abrogates compound activity (e.g., LOXL2 in fibrosis models) .
  • Metabolomics : Track cellular pathway perturbations (LC-MS/MS) after treatment to infer mechanism.

Q. What methods optimize enantiomeric purity in asymmetric synthesis of related dihydropyrimidinones?

  • Chiral catalysts : Employ organocatalysts (e.g., L-proline) or metal complexes (e.g., Cu-BOX) in Biginelli reactions.
  • Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers and determine ee (%) .

Q. How should researchers address batch-to-batch variability in biological activity?

  • Quality control : Implement strict SOPs for synthesis (e.g., controlled stoichiometry, inert atmosphere) .
  • Impurity profiling : Use LC-HRMS to identify and quantify byproducts (e.g., hydrolyzed chloropyridinyl derivatives).
  • Dose-response normalization : Adjust activity data based on purity metrics from each batch .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.